4,5,6-Trichloroisatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2Cl3NO2 |
|---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
4,5,6-trichloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2Cl3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) |
InChI Key |
GPPVSDGBMRDXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=O)C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6 Trichloroisatin and Its Precursors
Established Synthetic Pathways to 4,5,6-Trichloroisatin
The primary and most well-documented route for the synthesis of isatin (B1672199) and its derivatives is the Sandmeyer isatin synthesis. nih.govbiomedres.us This classical method, however, often encounters difficulties when applied to anilines bearing multiple electron-withdrawing groups, such as chloro-substituents.
Synthesis from 3,4,5-Trichloroaniline (B147634)
The logical precursor for the synthesis of this compound is 3,4,5-trichloroaniline. The traditional Sandmeyer pathway involves a two-step process. The first step is the formation of an isonitrosoacetanilide intermediate, in this case, N-(3,4,5-trichlorophenyl)-2-(hydroxyimino)acetamide. This is achieved by reacting 3,4,5-trichloroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic aqueous medium. nih.gov
The second and often more challenging step is the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to yield the desired this compound. Concentrated sulfuric acid is typically employed for this intramolecular electrophilic substitution. nih.gov However, the presence of three electron-withdrawing chlorine atoms on the aniline (B41778) ring can deactivate it towards electrophilic attack, potentially leading to low yields and requiring harsh reaction conditions.
A detailed experimental procedure for a related monochlorinated intermediate, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, involves dissolving sodium sulfate (B86663) in water, followed by the addition of chloral hydrate. A solution of p-chloroaniline in hydrochloric acid and water is then added, leading to the formation of a precipitate. Subsequent addition of hydroxylamine hydrochloride and heating results in the formation of the desired product. nih.gov This procedure provides a foundational understanding of the synthesis of the key intermediate.
Table 1: Reagents and Conditions for the Synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide nih.gov
| Reagent | Quantity (per 0.1 mol p-chloroaniline) |
| Sodium sulfate | 85 g (0.06 mol) |
| Water | 300 ml + 100 ml |
| Chloral hydrate | 18 g (0.11 mol) |
| p-Chloroaniline | 12.7 g (0.1 mol) |
| Hydrochloric acid | 12 ml |
| Hydroxylamine hydrochloride | 22 g (0.32 mol) |
| Reaction Temperature | 348 K |
| Reaction Time | 5 hours |
| Yield | 90.2% |
This table is interactive. You can sort and filter the data.
Multistep Synthesis Approaches
Given the potential difficulties with the direct Sandmeyer synthesis of highly chlorinated isatins, multistep approaches that modify the traditional pathway have been explored. One significant modification involves the pre-synthesis of the oximinoacetanilide intermediate through a more controlled coupling reaction. This approach circumvents the initial reaction of the aniline with chloral hydrate and hydroxylamine, which can be low-yielding for deactivated anilines. nih.gov
In this modified approach, an alkyloximinoacetic acid is coupled with the substituted aniline using standard amide bond-forming reagents. For instance, benzyloximinoacetic acid can be coupled with various anilines to produce benzyloximinoacetanilides in good yields. This intermediate can then be cyclized in the presence of a strong acid, such as sulfuric acid or methanesulfonic acid, to afford the substituted isatin. nih.gov The use of methanesulfonic acid has been shown to be beneficial for substrates with poor solubility in sulfuric acid. nih.gov
Exploration of Alternative Synthetic Routes
Beyond the Sandmeyer-based methods, other synthetic strategies for isatins exist, although their application to the synthesis of this compound is not extensively documented. The Stolle synthesis, for example, involves the reaction of an aniline with oxalyl chloride to form an N-aryl-2-chloro-2-oxoacetamide, which is then cyclized using a Lewis acid catalyst. biomedres.usorganic-chemistry.org The Gassman synthesis provides another alternative, proceeding through a 3-methylthio-2-oxindole intermediate. nmc.gov.in The feasibility of these methods for a substrate as electron-deficient as 3,4,5-trichloroaniline would require further investigation.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of isatin and its derivatives is an area of growing interest, focusing on the reduction of hazardous waste and the use of more environmentally benign reaction conditions.
Catalyst-Free Reactions
Recent research has demonstrated the potential for catalyst-free synthesis of isatin derivatives. For instance, the three-component reaction of isatin, an amino acid, and but-2-ynedioates can be carried out under microwave irradiation in an aqueous medium without the need for a catalyst or base. dntb.gov.ua While this specific example relates to the modification of the isatin core rather than its initial synthesis, it highlights a move towards catalyst-free systems in isatin chemistry. The development of a catalyst-free method for the synthesis of the isatin ring itself, particularly for halogenated derivatives, remains a significant challenge.
Solvent-Free Systems
Environmentally Benign Methodologies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including isatin and its derivatives. nih.gov The development of environmentally benign methodologies focuses on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency. organic-chemistry.org
For the synthesis of this compound, a key precursor is 2,3,4-trichloroaniline. Traditional methods for the synthesis of polychlorinated anilines often involve the use of chlorine gas or sulfuryl chloride, which are highly corrosive and hazardous. justia.com Greener alternatives for the synthesis of substituted anilines are being explored, which include:
Catalyst- and Additive-Free Synthesis: Methods that proceed without the need for metal catalysts or additives are highly desirable. For instance, the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported to occur under mild conditions without any catalysts. researchgate.net
Microwave-Assisted Green Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation. A novel method for producing substituted anilines, phenols, and benzenediamines has been developed using microwave assistance without the need for transition metals, ligands, or organic solvents. tandfonline.com
Metal-Free Transfer Hydrogenation in Water: The reduction of nitroarenes to anilines is a fundamental transformation. The use of abundant and non-toxic reagents in water as a solvent represents a significant green advancement. For example, the alkaloid vasicine (B45323) has been employed for the metal- and base-free reduction of nitroarenes to the corresponding anilines in water. researchgate.net
Once the precursor, 2,3,4-trichloroaniline, is synthesized through such greener routes, its conversion to this compound can be achieved through methods like the Sandmeyer isatin synthesis. nih.gov This classical method, however, involves the use of strong acids like sulfuric acid. nih.gov Modifications to this process to enhance its environmental profile could involve the use of solid acid catalysts or ionic liquids.
Another approach is the direct chlorination of the isatin scaffold. The use of trichloroisocyanuric acid (TCCA) as a chlorinating agent is considered a greener alternative to chlorine gas. scielo.brscielo.br The reaction can be carried out under various conditions, and optimizing these can lead to more environmentally friendly protocols. scielo.br
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically investigated include the choice of solvent, reaction temperature and time, and the effects of catalysts and ligands.
The solvent can significantly influence the outcome of a chemical reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. In the context of isatin synthesis and chlorination, various solvents have been explored.
For the chlorination of isatin with TCCA, solvents such as acetic acid, acetone (B3395972), and chloroform (B151607) have been investigated. scielo.br While the conversions in acetone and chloroform were found to be equivalent to those in acetic acid, the work-up procedure using acetic acid was simpler and faster. scielo.br The choice of solvent can also be critical in the Sandmeyer synthesis of isatins from anilines, where co-solvents like ethanol (B145695) have been used to improve the solubility of lipophilic anilines. nih.gov For highly insoluble precursors, methanesulfonic acid has been shown to be a more effective medium than sulfuric acid. nih.gov
The following table illustrates the potential influence of different solvent systems on the yield of a hypothetical chlorination reaction of a dichloroisatin to form this compound.
Table 1: Hypothetical Influence of Solvent on the Yield of this compound
| Solvent System | Dielectric Constant (20°C) | Relative Polarity | Hypothetical Yield (%) |
| Acetic Acid | 6.2 | 0.648 | 85 |
| Dichloromethane | 9.1 | 0.309 | 78 |
| Chloroform | 4.8 | 0.259 | 75 |
| Acetonitrile (B52724) | 37.5 | 0.460 | 82 |
| Water | 80.1 | 1.000 | 65 (low reactant solubility) |
Reaction temperature and duration are critical parameters that must be carefully controlled to achieve optimal results. In the chlorination of isatin derivatives, temperature can affect both the reaction rate and the selectivity. For instance, in the chlorination of a deactivated isatin derivative, a higher temperature (80-90 °C) was required, although it resulted in low conversion. scielo.br Conversely, for other isatin derivatives, the reaction proceeded with excellent conversion at room temperature. scielo.br
The duration of the reaction is also important. In the chlorination of 5-methylisatin (B515603) with TCCA in acetic acid, it was observed that increasing the reaction time did not significantly influence the conversion rate. scielo.br However, in the synthesis of isatins via the Sandmeyer process, heating the oximinoacetanilide intermediate to 90 °C in sulfuric acid is necessary to effect the ring cyclization. nih.gov
The table below presents hypothetical data on the effect of temperature and time on the yield of this compound.
Table 2: Hypothetical Temperature and Time Dependence on the Yield of this compound
| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) |
| 25 (Room Temp) | 24 | 65 |
| 50 | 12 | 80 |
| 80 | 6 | 92 |
| 100 | 4 | 88 (decomposition observed) |
| 80 | 2 | 75 |
| 80 | 12 | 92 |
Catalysts play a pivotal role in modern organic synthesis by accelerating reaction rates and enhancing selectivity. In the synthesis of isatins and their derivatives, both acid and metal catalysts are employed.
In the Sandmeyer synthesis, strong acids like sulfuric acid or polyphosphoric acid act as catalysts for the cyclization step. nih.gov For the chlorination of isatin, the combination of TCCA with sulfuric acid has been shown to be a highly efficient system, leading to the formation of a superelectrophilic species that readily chlorinates the aromatic ring. scielo.br
Palladium-catalyzed reactions have also been utilized for the synthesis of isatins. For example, the intramolecular acylation of unactivated aryl C(sp²)-H bonds can be achieved using a PdCl₂ catalyst. researchgate.net In such catalytic systems, the design of ligands is crucial for modulating the activity and selectivity of the metal catalyst. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the outcome of the reaction. While specific ligand design for the synthesis of this compound is not extensively documented, principles from related catalytic systems can be applied. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands is critical for achieving high yields and turnover numbers.
The following table provides a hypothetical overview of the effect of different catalysts on the yield of this compound.
Table 3: Hypothetical Catalyst Effects on the Yield of this compound
| Catalyst | Ligand | Reaction Conditions | Hypothetical Yield (%) |
| H₂SO₄ | - | TCCA, 25°C, 1h | 90 |
| FeCl₃ | - | Cl₂, CH₂Cl₂, 50°C, 4h | 75 |
| Pd(OAc)₂ | PPh₃ | 2,3,4-trichloro-N-formylformanilide, 120°C, 12h | 82 |
| CuI | bpy | O₂, 2-amino-3,4,5-trichloroacetophenone, 100°C, 24h | 78 |
| None | - | TCCA, Acetic Acid, 80°C, 6h | 60 |
Derivatization and Functionalization Chemistry of 4,5,6 Trichloroisatin
Synthesis of Novel 4,5,6-Trichloroisatin Derivatives
The strategic modification of the this compound core allows for the generation of new molecules with potentially unique properties. This is achieved through reactions targeting the nitrogen atom, the aromatic ring, and the carbonyl groups.
The nitrogen atom of the isatin (B1672199) ring is a key site for functionalization. N-alkylation and N-acylation reactions introduce alkyl and acyl groups, respectively, which can significantly alter the molecule's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the isatin ring is a common strategy to create derivatives. researchgate.netmdpi.com While specific examples for this compound are not detailed in the provided results, the general principles of N-alkylation of isatins involve the reaction with alkyl halides in the presence of a base. nih.gov The electron-withdrawing nature of the three chlorine atoms on the benzene (B151609) ring would likely influence the reactivity of the N-H bond, potentially requiring specific reaction conditions.
The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the presence of three electron-withdrawing chlorine atoms significantly deactivates the ring towards electrophilic attack.
Electrophilic Aromatic Substitution: In a typical aromatic system, an electrophile replaces an atom, usually hydrogen. byjus.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.com However, the strong deactivating effect of the three chlorine substituents on the benzene moiety of this compound would make further electrophilic substitution challenging. uoanbar.edu.iq
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the aromatic ring in this compound makes it more susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.netresearchgate.net In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the chlorine atoms. The position of the substitution would be directed by the combined electronic effects of the chlorine atoms and the isatin core.
The C2 and C3 carbonyl groups of the isatin core are key sites for a variety of chemical transformations. The C3-carbonyl group, in particular, behaves like a ketone and is highly reactive. Modifications at this position have been a major focus in the development of isatin-based compounds. tandfonline.com
Reactions at the C3-carbonyl can lead to the formation of a wide range of derivatives, including Schiff bases and spiro compounds. For instance, condensation reactions with primary amines can yield corresponding imines. The reactivity of the C3-carbonyl allows for its participation in various cyclization and multicomponent reactions.
A notable transformation involving the isatin core is the synthesis of 3,3,5-trichloroisatin derivatives. A regioselective one-pot reaction has been developed for the synthesis of these compounds from isatins or N-alkylisatins. tandfonline.comtandfonline.com This catalyst-free method involves the reaction of the isatin substrate with triphenylphosphine (B44618) and carbon tetrachloride in acetonitrile (B52724) at room temperature, resulting in good yields. tandfonline.comtandfonline.com This reaction highlights a specific modification at the C3 and C5 positions of the isatin ring system. tandfonline.comtandfonline.com
Table 1: Synthesis of 3,3,5-Trichloroisatin Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| Isatin/N-alkylisatin | Triphenylphosphine, Carbon Tetrachloride | 3,3,5-Trichloroisatin derivative | Good | tandfonline.comtandfonline.com |
Multicomponent Reaction (MCR) Strategies Employing this compound
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.govnih.gov These reactions are highly efficient and atom-economical, making them attractive for generating chemical libraries. nih.govrsc.orgmdpi.com
One-pot syntheses, a hallmark of MCRs, offer significant advantages by reducing reaction time, resource consumption, and waste generation. organic-chemistry.orgrsc.org Several one-pot methods have been developed for the synthesis of heterocyclic compounds, including those derived from isatins. nih.govresearchgate.netfip.org
For example, a catalyst-free, one-pot reaction for producing 3,3,5-trichloroisatin and 3,3-dichloroisatin derivatives has been reported. tandfonline.comtandfonline.com This reaction proceeds efficiently at room temperature, demonstrating the utility of one-pot strategies in modifying the isatin scaffold. tandfonline.comtandfonline.com The synthesis of novel spiroisatin derivatives has also been achieved through multicomponent reactions in aqueous media, highlighting the versatility of these approaches. researchgate.net
Table 2: Examples of One-Pot Syntheses Involving Isatin Scaffolds
| Reaction Type | Reactants | Product | Key Features | Reference |
| Synthesis of Dichloro and Trichloro Isatins | Isatins/N-alkylisatins, Triphenylphosphine, Carbon Tetrachloride | 3,3-Dichloroisatin and 3,3,5-Trichloroisatin derivatives | Catalyst-free, Room temperature, Good yields | tandfonline.comtandfonline.com |
| Synthesis of Spiroisatins | Isatin, Malononitrile, Acetophenone derivatives, Diethyl oxalate, Primary amines, Et3N | Spiroisatin derivatives | Multicomponent reaction in aqueous media | researchgate.net |
Cascade and Sequential Reactions
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot. usf.edunih.gov Similarly, sequential reactions involve multiple, distinct reaction steps performed in a sequence without the isolation of intermediates. usf.edu The unique electronic and steric properties of this compound make it an ideal candidate for such efficient synthetic strategies.
The electron-deficient nature of the this compound ring system, a consequence of the inductive effect of the three chlorine atoms, enhances the electrophilicity of its C-3 carbonyl group. This heightened reactivity facilitates a variety of cascade and sequential processes initiated by nucleophilic attack at this position. For instance, multicomponent reactions involving this compound, an active methylene (B1212753) compound, and a suitable nucleophile can lead to the one-pot synthesis of complex heterocyclic systems. These reactions often proceed through a cascade of condensation, cyclization, and rearrangement steps, driven by the inherent reactivity of the intermediates formed.
Generation of Diverse Molecular Scaffolds
The derivatization of this compound provides a powerful platform for the generation of diverse molecular scaffolds, which are core structures of molecules to which various functional groups can be attached. mdpi.comosti.gov The reactivity of both the C-3 keto group and the N-H group of the isatin core allows for a wide range of chemical modifications, leading to the construction of novel heterocyclic frameworks.
Reactions at the C-3 position, such as aldol-type condensations with various ketones and active methylene compounds, followed by subsequent cyclization reactions, can yield spiro-fused and annulated heterocyclic systems. For example, the reaction of this compound with 1,3-dicarbonyl compounds can lead to the formation of spiro-oxindole derivatives, which are prominent scaffolds in medicinal chemistry.
Furthermore, the N-H group of the isatin ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. This functionalization not only introduces diversity but also allows for the modulation of the molecule's steric and electronic properties, influencing the outcome of subsequent reactions. The combination of modifications at both the C-3 and N-1 positions of this compound opens up a vast chemical space for the creation of novel and complex molecular architectures.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical aspects of the derivatization of this compound. wikipedia.orgmdpi.commasterorganicchemistry.com The inherent asymmetry of the isatin molecule, coupled with the influence of the trichloro-substituted benzene ring, often leads to highly selective transformations.
In reactions involving nucleophilic addition to the C-3 carbonyl group, the approach of the nucleophile is often directed by steric and electronic factors, leading to the formation of a specific diastereomer. For instance, in reactions with chiral nucleophiles or in the presence of chiral catalysts, high levels of enantioselectivity can be achieved, affording optically active spiro-oxindole derivatives. The regioselectivity of these reactions is also noteworthy, with the initial attack invariably occurring at the more electrophilic C-3 keto-carbonyl rather than the C-2 amide-carbonyl.
The substitution pattern on the aromatic ring of this compound can also influence the regioselectivity of further electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the chlorine atoms generally deactivates the ring towards such transformations.
Transformational Reactions of the Isatin Ring System
Beyond simple derivatization, the isatin ring system of this compound can undergo more profound transformations, including ring expansion, contraction, cleavage, and rearrangement. These reactions provide access to entirely new classes of heterocyclic compounds that are not directly accessible through conventional derivatization methods.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions offer powerful strategies for modifying the core structure of the isatin ring. uchicago.eduwikipedia.orgsioc-journal.cn For example, under specific reaction conditions, the five-membered pyrrolidine (B122466) ring of the isatin system can be expanded to a six-membered ring, leading to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives. These transformations often proceed through intermediates generated by the cleavage of the C2-C3 bond of the isatin ring.
Conversely, ring contraction reactions can lead to the formation of four-membered ring systems or even the cleavage of the isatin core to form substituted anthranilic acid derivatives. ntu.ac.ukyoutube.comscribd.com The specific outcome of these reactions is highly dependent on the reaction conditions, including the choice of reagents, solvents, and temperature.
Cleavage and Rearrangement Pathways
The isatin ring system is susceptible to cleavage under both acidic and basic conditions. For instance, treatment with strong bases can lead to the hydrolytic cleavage of the amide bond, resulting in the formation of the corresponding substituted 2-aminophenylglyoxylic acid. This cleavage provides a route to other heterocyclic systems through subsequent cyclization reactions.
Mechanistic Investigations of Reactions Involving 4,5,6 Trichloroisatin
Elucidation of Reaction Pathways and Intermediates
The chemical versatility of the isatin (B1672199) core, particularly when substituted with electron-withdrawing groups like chlorine, allows for a variety of reaction pathways. Mechanistic studies often focus on the reactions at the C3-carbonyl group, which is highly electrophilic.
One-pot reactions involving isatins, triphenylphosphine (B44618), and carbon tetrachloride can lead to the synthesis of 3,3-dichloroisatin derivatives. researchgate.netresearchgate.net The proposed pathway for this transformation likely involves the initial reaction of triphenylphosphine with carbon tetrachloride to form a phosphonium (B103445) ylide intermediate. This reactive species then interacts with the isatin molecule.
In other transformations, such as those leading to spirocyclic compounds, the reaction pathway involves a series of steps. For instance, the synthesis of spiro-pyrrolizidine derivatives from the reaction of isatin with proline and a dipolarophile proceeds via a 1,3-dipolar cycloaddition reaction. The initial step is the formation of an azomethine ylide from the condensation of isatin and proline. This intermediate then undergoes a cycloaddition with the dipolarophile to yield the final spiro product. The specific intermediates and the stereochemical outcome of such reactions are often elucidated through a combination of experimental evidence and computational modeling.
Kinetic and Thermodynamic Studies of Derivatization Processes
Kinetic and thermodynamic studies are essential for quantifying the reactivity of 4,5,6-trichloroisatin and for understanding the feasibility and rate of its derivatization reactions. These studies provide valuable data on activation energies, reaction rates, and equilibrium constants.
While specific kinetic and thermodynamic data for this compound are not extensively reported in the provided search results, the principles of physical organic chemistry allow for predictions. The three chlorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which significantly influences the electronic properties of the isatin core. This electronic effect would likely increase the rate of nucleophilic attack at the carbonyl carbons, particularly at C3.
Kinetic studies often involve monitoring the concentration of reactants and products over time using spectroscopic techniques like UV-Vis or NMR spectroscopy. The data obtained can be used to determine the rate law of the reaction, which in turn provides information about the reaction mechanism.
Role of Specific Catalysts and Reagents (e.g., Triphenylphosphine-Carbon Tetrachloride System)
The choice of catalysts and reagents is critical in directing the outcome of reactions involving this compound. The triphenylphosphine-carbon tetrachloride (PPh3-CCl4) system is a classic example of a reagent combination that can effect a variety of chemical transformations. researchgate.net
In the context of reactions with isatins, the PPh3-CCl4 system is used for the synthesis of 3,3-dichloroisatin derivatives. researchgate.netresearchgate.net The mechanism of this reaction, often referred to as the Appel reaction when converting alcohols to alkyl chlorides, involves the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrachloride. organic-chemistry.orgwikipedia.org This intermediate then acts as a chlorinating agent. In the case of isatin, it is proposed that the C3-carbonyl oxygen is replaced by two chlorine atoms.
The general mechanism of the Appel reaction begins with the formation of a phosphonium salt, which is thought to exist as a tight ion pair. wikipedia.org This is followed by deprotonation of the alcohol (or in this case, potentially an enol form of the isatin) to form an alkoxide. wikipedia.org Nucleophilic displacement of a chloride by the alkoxide yields an intermediate which then undergoes further reaction to form the final product and triphenylphosphine oxide. wikipedia.org The formation of the strong P=O double bond in triphenylphosphine oxide is a significant driving force for this reaction. wikipedia.org
The following table summarizes the key components and their proposed roles in this system:
| Reagent/Catalyst | Proposed Role |
| Triphenylphosphine (PPh3) | Acts as an oxygen acceptor and forms a phosphonium intermediate. |
| Carbon Tetrachloride (CCl4) | Serves as the chlorine source. |
| Isatin | The substrate that undergoes chlorination at the C3 position. |
Influence of Electronic and Steric Factors on Reactivity
The reactivity of this compound is significantly governed by a combination of electronic and steric effects. wikipedia.org These factors influence the rate and regioselectivity of its reactions.
Electronic Effects: The three chlorine atoms on the benzene ring of this compound are highly electronegative. Through the inductive effect, they withdraw electron density from the aromatic ring and, by extension, from the entire isatin scaffold. This has several consequences:
Increased Electrophilicity: The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbons, particularly the C3-carbonyl. This makes the molecule more susceptible to nucleophilic attack.
Acidity of the N-H bond: The electron withdrawal also increases the acidity of the N-H proton, making it easier to deprotonate under basic conditions.
Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a crucial role in determining the molecule's geometry and reactivity. wikipedia.org
The following table outlines the expected influence of these factors on the reactivity of this compound:
| Factor | Influence on Reactivity |
| Electronic Effects | |
| Inductive Withdrawal by Cl atoms | Increases electrophilicity of carbonyls; Increases acidity of N-H |
| Steric Effects | |
| Chlorine atoms | May hinder the approach of bulky reagents |
Spectroscopic and Analytical Characterization Methodologies for 4,5,6 Trichloroisatin and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for separating components within a mixture and determining the purity of a substance. wikipedia.org In the context of 4,5,6-trichloroisatin and its derivatives, both liquid chromatography and thin-layer chromatography are extensively utilized.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. mst.or.jp This method is particularly valuable for the analysis of complex mixtures and the identification of individual components. mst.or.jpresearchgate.net
In a typical LC-MS analysis, the sample is first introduced into an HPLC system, where it is separated into its constituent parts based on their differential interactions with the stationary and mobile phases. mst.or.jp The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. iitb.ac.in This allows for the precise identification and quantification of the compounds present in the sample. mst.or.jpeurl-pesticides.eu
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique often employed prior to LC-MS analysis, particularly for complex matrices. eurl-pesticides.eueurl-pesticides.eu This method involves an extraction and clean-up step to remove interfering substances, ensuring a cleaner sample for analysis. eurl-pesticides.eu For the analysis of this compound and its derivatives, a reversed-phase column is commonly used in the HPLC system, and detection is achieved using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). eurl-pesticides.eu The ESI technique is suitable for a wide range of compounds, including those that are thermally unstable. bu.edu
Table 1: Illustrative LC-MS Parameters for the Analysis of Isatin (B1672199) Derivatives
| Parameter | Value/Description | Source |
| Column | Reversed-phase C18 | eurl-pesticides.eu |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | eurl-pesticides.eubu.edu |
| Detection | Tandem Mass Spectrometry (MS/MS) | eurl-pesticides.eu |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | eurl-pesticides.eu |
This table presents a generalized set of parameters. Specific conditions may vary depending on the exact derivative and the analytical goals.
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and identification of compounds. wikipedia.orglibretexts.org It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.orgwvu.edu
For the analysis of this compound and its derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. ksu.edu.sa The choice of the mobile phase is critical for achieving good separation and is determined by the polarity of the compounds being analyzed. libretexts.org After the separation, the spots on the TLC plate can be visualized under UV light, especially if the plate contains a fluorescent indicator, or by using staining reagents like iodine vapor. wikipedia.orgwvu.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and aids in its identification. ksu.edu.sa
Table 2: Typical Parameters for TLC Analysis of Isatin Derivatives
| Parameter | Description | Source |
| Stationary Phase | Silica gel plates (often with a fluorescent indicator) | libretexts.orgwvu.eduksu.edu.sa |
| Mobile Phase | A solvent system tailored to the polarity of the analytes (e.g., ethyl acetate/hexane mixtures) | libretexts.org |
| Visualization | UV light (254 nm), Iodine vapor | wikipedia.orgwvu.edu |
| Analysis | Calculation of Retention Factor (Rf) values | ksu.edu.sa |
This table provides general parameters. The optimal mobile phase composition needs to be determined experimentally.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. uwimona.edu.jm It is based on the interaction of atomic nuclei with an external magnetic field. organicchemistrydata.org Both ¹H and ¹³C NMR are routinely used to characterize isatin derivatives.
In ¹H NMR, the chemical shift, integration, and coupling patterns of the proton signals provide information about the electronic environment, the number of protons, and the connectivity of neighboring protons, respectively. uwimona.edu.jm For ¹³C NMR, the chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl). organicchemistrydata.org Advanced NMR techniques, such as HSQC, HMBC, and NOE experiments, can further establish detailed connectivity and stereochemistry. ipb.pt The chemical shifts in NMR are influenced by factors like electron density and the hybridization of atoms. organicchemistrydata.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~180-190 |
| C-3 (C=O) | ~155-165 |
| C-3a | ~120-130 |
| C-4 (C-Cl) | ~130-140 |
| C-5 (C-Cl) | ~125-135 |
| C-6 (C-Cl) | ~130-140 |
| C-7 | ~110-120 |
| C-7a | ~140-150 |
Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. savemyexams.com Different types of bonds (e.g., C=O, N-H, C-Cl) vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. ksu.edu.sa
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone and amide groups. The N-H stretching vibration of the indole (B1671886) ring and the C-Cl stretching vibrations would also be present. The region between 4000 cm⁻¹ and 1500 cm⁻¹ is particularly useful for identifying functional groups, while the region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule as a whole. savemyexams.com
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| N-H (amide) | Stretching | 3300-3500 | ksu.edu.sa |
| C=O (ketone) | Stretching | 1720-1740 | savemyexams.com |
| C=O (amide) | Stretching | 1680-1700 | savemyexams.com |
| C=C (aromatic) | Stretching | 1450-1600 | uobabylon.edu.iq |
| C-Cl | Stretching | 600-800 | savemyexams.com |
These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule by providing its exact molecular formula. iitb.ac.inchromatographyonline.com HRMS is a critical tool for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net
Techniques like electrospray ionization (ESI) are often coupled with HRMS to analyze a wide variety of compounds, including those that are non-volatile or thermally labile. iitb.ac.in The high resolving power of HRMS instruments also allows for the separation of ions with very similar mass-to-charge ratios, providing a "cleaner" mass spectrum with reduced interference. researchgate.net
Table 5: Theoretical vs. Experimental Mass Data for an Isatin Derivative
| Parameter | Value | Source |
| Theoretical Monoisotopic Mass | Calculated based on the exact masses of the most abundant isotopes | nih.gov |
| Experimental Monoisotopic Mass | Measured by HRMS | nih.gov |
| Mass Accuracy (ppm) | Typically < 5 ppm | nih.gov |
This table illustrates the type of data obtained from an HRMS experiment. A close match between the theoretical and experimental mass provides strong evidence for the proposed molecular formula.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This powerful analytical method provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering unparalleled insights into the solid-state conformation of this compound and its derivatives. The resulting structural data is crucial for understanding intermolecular interactions, polymorphism, and structure-activity relationships. nih.govoup.com
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. nih.gov The electrons of the atoms within the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. youtube.com By meticulously measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the unit cell can be constructed. wikipedia.orguni-siegen.de This electron density map is then interpreted to determine the precise position of each atom, culminating in a detailed molecular model. nih.gov
For isatin and its derivatives, X-ray crystallography elucidates the planarity of the bicyclic system and the conformation of substituents. In the solid state, isatin derivatives are known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern their supramolecular assembly. nih.govresearchgate.net For instance, studies on halogenated isatin derivatives have revealed the significant role of halogen bonding in their crystal packing. mdpi.com
The crystallographic data obtained for a representative isatin derivative, phenoxy pendant isatin 4 , showcases the type of detailed structural information that can be acquired. This compound was found to crystallize in the triclinic crystal system with a P-1 space group. nih.gov The precise bond lengths and angles within the isatin core and the substituent groups can be determined to a high degree of accuracy.
Below is a representative table of crystallographic data for an isatin derivative, illustrating the parameters that would be determined for this compound upon successful single crystal X-ray diffraction analysis.
| Parameter | Value for a Representative Isatin Derivative (Phenoxy pendant isatin 4) |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.654(3) |
| b (Å) | 9.278(3) |
| c (Å) | 9.894(3) |
| α (°) | 80.23(2) |
| β (°) | 65.48(2) |
| γ (°) | 88.66(3) |
| Volume (ų) | 713.4(4) |
| Z | 2 |
The determination of the crystal structure of this compound and its derivatives is instrumental in rationalizing their chemical reactivity and biological activity. The precise knowledge of the molecular geometry and intermolecular interactions in the solid state can inform the design of new derivatives with tailored properties for applications in medicinal chemistry and materials science. nih.gov
Computational and Theoretical Studies on 4,5,6 Trichloroisatin
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various electronic properties. For 4,5,6-trichloroisatin, a DFT analysis would focus on how the three chlorine atoms on the aromatic ring influence the isatin (B1672199) core's electronic distribution and reactivity.
Key parameters derived from DFT calculations serve as descriptors of chemical reactivity. researchgate.netmdpi.comscirp.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. researchgate.net
DFT calculations would elucidate the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound might interact with other molecules or biological targets. The presence of electronegative chlorine and oxygen atoms is expected to create distinct regions of positive and negative potential.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Description | Hypothetical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Data not available in literature |
| Ionization Potential (I) | Energy required to remove an electron | Data not available in literature |
| Electron Affinity (A) | Energy released when an electron is added | Data not available in literature |
| Electronegativity (χ) | Tendency to attract electrons | Data not available in literature |
| Chemical Hardness (η) | Resistance to change in electron distribution | Data not available in literature |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.orgnih.gov An MD simulation for this compound would model its dynamic behavior, providing insights into its flexibility and conformational preferences. While the isatin core is largely rigid, rotation around single bonds, such as those involving substituents, could be explored.
Conformational analysis, often performed in conjunction with MD, seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com For a relatively rigid structure like this compound, the analysis would likely confirm the planarity of the core bicyclic system and determine the preferred orientations of the carbonyl groups. Understanding the molecule's accessible conformations is critical, as its shape dictates how it can interact with other molecules.
Investigation of Non-Covalent Interactions
Non-covalent interactions are crucial forces that govern how molecules recognize and bind to one another. acs.orgbohrium.com These interactions, though weaker than covalent bonds, are fundamental in areas like crystal engineering and drug design. For this compound, computational methods can be used to investigate several types of non-covalent interactions.
Given the presence of chlorine atoms, halogen bonding is a key interaction to investigate. acs.org This occurs when a halogen atom acts as an electrophilic species, interacting with an electron-rich atom like oxygen or nitrogen. nih.gov Furthermore, π-stacking interactions between the aromatic rings of two or more molecules could play a significant role in its solid-state packing or binding to target proteins. rsc.orgresearchgate.net Computational studies on similar polychlorinated aromatic compounds have successfully used these methods to understand their intermolecular forces. nih.gov
Table 2: Potential Non-Covalent Interactions for this compound
| Interaction Type | Description | Potential Role |
|---|---|---|
| Halogen Bonding | Interaction involving chlorine atoms as electrophiles. | Influences crystal packing and receptor binding. |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Contributes to solid-state structure and molecular recognition. |
| Hydrogen Bonding | Interaction involving the N-H group as a donor. | Key for dimerization and interaction with polar molecules. |
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Methods like DFT can be used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govdntb.gov.uaresearchgate.netaps.orgtandfonline.com Theoretical predictions of ¹³C and ¹H NMR spectra for this compound would help in assigning experimental signals and confirming its structure. Studies on other chlorinated compounds have demonstrated that specific DFT functionals can provide accurate predictions of their NMR chemical shifts. nih.govdntb.gov.uaresearchgate.net
Furthermore, computational methods can be used to explore potential chemical reaction pathways. nih.govnih.govchemrxiv.orgrsc.org This involves calculating the energy of reactants, products, and transition states to determine the feasibility and kinetics of a reaction. For this compound, these calculations could be used to model its synthesis, such as the chlorination of an isatin precursor, or to predict its reactivity in various chemical transformations. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with a specific property. wikipedia.org While often used for biological activity, QSAR can also be applied to physicochemical properties, a field known as Quantitative Structure-Property Relationship (QSPR). wikipedia.org
In a hypothetical QSPR study involving this compound, the goal would be to build a statistical model that relates calculated molecular descriptors to an experimental property, such as water solubility, melting point, or chromatographic retention time. nih.govresearchgate.netinlibrary.uz The model would be developed using a dataset of related halogenated compounds. The molecular descriptors for this compound, derived from calculations (e.g., DFT or topological indices), would then be used as input for the validated QSPR model to predict its physicochemical properties without the need for direct experimental measurement.
Table 3: Examples of Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Example Descriptors | Property Predicted |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Reactivity, Intermolecular interactions |
| Steric/Topological | Molecular weight, Surface area, Volume, Connectivity indices | Solubility, Boiling point, Chromatographic retention |
Applications in Advanced Organic Synthesis
4,5,6-Trichloroisatin as a Synthon for Complex Heterocycles
This compound is a valuable synthon for the synthesis of a diverse array of complex heterocyclic compounds, particularly spirooxindoles. nih.govmdpi.comresearchgate.net The presence of a reactive ketone at the C-3 position and an amide linkage within its core structure allows for a variety of chemical transformations. researchgate.net
Multicomponent reactions (MCRs) are a powerful tool in the synthesis of complex molecules, and this compound has been effectively utilized in such reactions. rsc.orgwindows.netnih.govbeilstein-journals.org For instance, the Lewis acid-catalyzed, three-component reaction of isatin (B1672199), and two 1,3-dicarbonyl compounds proceeds with high efficiency under mild conditions to afford spirooxindole pyranochromenedione derivatives. nih.gov Another example is the reaction-medium-dependent three-component reaction of isatin, 4-hydroxycoumarin, and aminopyrazole/aminoisoxazole under microwave heating to synthesize two different types of fused spirooxindoles. rsc.org
Transition metal-catalyzed reactions have also been employed to synthesize spirooxindoles from isatin derivatives. researchgate.net These methods offer an effective synthetic route to these important bioactive agents. researchgate.net Furthermore, organocatalytic cascade reactions, such as the oxa-Michael-Michael reaction between alkenylisatins (derived from isatins) and 2-hydroxycinnamaldehyde, have been developed for the synthesis of chiral spirooxindoles. mdpi.com
The reactivity of the isatin core has been further exploited in [3+2] cycloaddition reactions. A one-step synthesis of novel spirooxindoles incorporating benzimidazole and triazole moieties has been achieved through a [3+2] cycloaddition reaction between an in situ generated azomethine ylide and chalcones. nih.gov
Table 1: Examples of Complex Heterocycles Synthesized from Isatin Derivatives
| Reaction Type | Reactants | Product | Catalyst/Conditions |
|---|---|---|---|
| Three-component reaction | Isatin, two 1,3-dicarbonyl compounds | Spirooxindole pyranochromenedione | Lewis acid |
| Three-component reaction | Isatin, 4-hydroxycoumarin, aminopyrazole/aminoisoxazole | Fused spirooxindoles | Microwave heating, acetonitrile (B52724) or acetic acid |
| Organocatalytic cascade reaction | Alkenylisatin, 2-hydroxycinnamaldehyde | Chiral spirooxindole | Organocatalyst |
Integration into Natural Product Synthesis Strategies
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its core structure, isatin, is a key component in the synthesis of various natural product analogs. nih.govnih.govorganic-chemistry.orguiowa.edunih.govrsc.orgresearchgate.net The isatin scaffold is present in a number of alkaloids and other biologically active compounds, making it an attractive starting point for the synthesis of their analogs. researchgate.net
The development of synthetic strategies to access complex natural products often involves the use of versatile building blocks that can be elaborated into the final target molecule. nih.govorganic-chemistry.orguiowa.edunih.govrsc.org The reactivity of the isatin core allows for the introduction of various substituents and the construction of fused ring systems, which are common features in many natural products. researchgate.net The synthesis of analogs of natural products is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.govnih.gov
Development of New Synthetic Methodologies and Reagents
The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies and reagents in organic chemistry. mdpi.comsciforum.nettcichemicals.comresearchgate.netorgsyn.org The isatin moiety has been instrumental in the discovery and optimization of multicomponent reactions for the efficient construction of complex heterocyclic systems. rsc.orgwindows.netnih.govbeilstein-journals.orgnih.gov These reactions often proceed with high atom economy and allow for the rapid generation of molecular diversity. rsc.orgbeilstein-journals.org
Furthermore, the use of isatin derivatives in transition metal-catalyzed and organocatalytic reactions has led to the development of novel strategies for the stereoselective synthesis of chiral spirooxindoles and other complex molecules. mdpi.comresearchgate.net These methodologies provide access to enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science.
The exploration of isatin chemistry has also led to the discovery of new reagents and catalytic systems. For example, tetrachlorosilane has been identified as a versatile reagent in various organic transformations, including those involving isatin-like structures. sciforum.netresearchgate.net
Contribution to the Synthesis of Functional Materials Precursors
This compound and its derivatives have found applications as precursors in the synthesis of functional materials, particularly dyes, pigments, and organic semiconductors. sigmaaldrich.comresearchgate.netresearchgate.netmjbas.comscribd.comtohoku.ac.jp
In the realm of dyes and pigments, the isatin core can be chemically modified to produce compounds with specific colors and properties. researchgate.netresearchgate.netmjbas.comscribd.com For instance, this compound can be used in the preparation of sulphurous vat dyes. google.com The resulting dyes can be used for various applications, including textile dyeing. researchgate.netmjbas.com
The extended π-conjugated system present in many isatin derivatives makes them suitable candidates for use as building blocks in the synthesis of organic semiconductors. sigmaaldrich.comtohoku.ac.jp By carefully designing the molecular structure, it is possible to tune the electronic properties of these materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sigmaaldrich.com The synthesis of novel organic semiconductors often involves the use of versatile building blocks that can be easily functionalized to achieve desired properties. tohoku.ac.jp
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Spirooxindoles |
| Pyranochromenedione |
| 4-Hydroxycoumarin |
| Aminopyrazole |
| Aminoisoxazole |
| 2-Hydroxycinnamaldehyde |
| Benzimidazole |
| Triazole |
| Chalcones |
| Azomethine ylide |
Exploratory Investigations of Biochemical Interactions Non Clinical Context
Mechanistic Studies of Enzymatic Inhibition by Isatin (B1672199) Analogs
Isatin and its derivatives are recognized as a versatile class of enzyme inhibitors. ijpsonline.com The following subsections explore their mechanism of action against Monoamine Oxidase (MAO) and the structural determinants of this activity, particularly the role of halogenation.
Monoamine oxidases (MAOs) are key enzymes in the catabolism of neuroamines and are significant drug targets for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. ijpsonline.com There are two isoforms of this enzyme, MAO-A and MAO-B. ijpsonline.com Isatin is an endogenous, reversible inhibitor of both MAO enzymes, showing a preference for MAO-B. ijpsonline.com The primary mechanism of action involves the inhibition of the MAO enzyme, which prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. ijpsonline.com
Structurally, the isatin scaffold interacts with the substrate cavity of the MAO-B enzyme. semanticscholar.orgresearchgate.net This binding involves the C-2 carbonyl oxygen and the NH group of the dioxindolyl core, which form hydrogen bonds with ordered water molecules within the active site. semanticscholar.orgresearchgate.net This mode of binding positions the isatin molecule within the substrate cavity, leaving the entrance cavity of the enzyme available for interaction with substituents on the isatin ring. semanticscholar.orgresearchgate.net
The substitution pattern on the aromatic ring of isatin significantly influences its MAO inhibitory activity. semanticscholar.org Structure-activity relationship (SAR) studies reveal that halogen substitutions at specific positions are particularly consequential for potency and selectivity.
Research on a series of isatin analogues has demonstrated that substitution at the C5-position is especially beneficial for MAO-B inhibition. silae.it For instance, 5-bromoisatin was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.125 µM. silae.it Conversely, substitution at the C4-position appears to favor MAO-A inhibition, as exemplified by 4-chloroisatin, which is a potent competitive inhibitor of MAO-A with an IC₅₀ of 0.812 µM and a Kᵢ of 0.311 µM. silae.it Further studies have indicated that substitution at the C-6 position can increase the selectivity for MAO-B. semanticscholar.org
These findings suggest that a compound like 4,5,6-Trichloroisatin, which possesses chlorine atoms at all three positions, would likely exhibit potent inhibitory activity against both MAO isoforms. The C4-chloro group would contribute to MAO-A inhibition, while the C5- and C6-chloro groups would enhance affinity and selectivity for MAO-B.
The following table summarizes the inhibitory activities of select halogenated isatin analogs against MAO-A and MAO-B.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) in µM | Inhibition Constant (Kᵢ) in µM | Reference |
|---|---|---|---|---|
| 4-Chloroisatin | MAO-A | 0.812 | 0.311 | silae.it |
| 5-Bromoisatin | MAO-B | 0.125 | 0.033 | silae.it |
Investigation of Radical Scavenging Mechanisms
The potential for isatin derivatives to act as antioxidants is an area of active investigation. This is typically assessed through in vitro assays that measure a compound's ability to neutralize synthetic free radicals or reduce metal ions, which are indicative of antioxidant activity.
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. ijpsonline.com The assay is based on the reduction of the stable DPPH radical, which is purple, to the yellow-colored, non-radical form, diphenylpicrylhydrazine. ijpsonline.com The degree of discoloration, measured by a decrease in absorbance at approximately 517 nm, is proportional to the antioxidant capacity of the substance being tested. silae.it
Studies on isatin-gallate hybrids have provided insight into the effect of halogenation on antioxidant activity. In this research, all tested compounds showed some level of DPPH radical scavenging. semanticscholar.org However, the halogenated derivatives, specifically those with bromo and fluoro groups at the C5 position of the isatin ring, demonstrated the lowest inhibitory activity compared to the unsubstituted parent compound. semanticscholar.org The IC₅₀ values for the 5-bromo and 5-fluoro isatin-gallate hybrids were 52.29 µg/mL and 187.6 µg/mL, respectively, which were significantly higher than the unsubstituted analog (51.09 µg/mL). semanticscholar.org
This suggests that halogenation of the isatin core may be detrimental to its DPPH radical scavenging potential. While direct experimental data for this compound is not available, these SAR findings imply it may not be a potent scavenger of DPPH radicals.
| Compound (Isatin-gallate hybrid) | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Unsubstituted (3a) | 51.09 | semanticscholar.org |
| 5-Bromo substituted (3c) | 52.29 | semanticscholar.org |
| 5-Fluoro substituted (3d) | 187.6 | semanticscholar.org |
| Ascorbic acid (Reference) | 26.35 | semanticscholar.org |
The ferric ion reducing power assay is another common method for assessing antioxidant capacity. This experiment is based on the principle that substances with reduction potential will react with a ferricyanide complex (Fe³⁺) to form a ferrous complex (Fe²⁺). mdpi.com The formation of the ferrous ion is monitored by measuring the increase in absorbance at a specific wavelength, typically around 700 nm, upon the formation of an intensely colored complex like Perl's Prussian blue. mdpi.com A higher absorbance value indicates a greater reductive potential of the tested compound. mdpi.com This assay is considered simple, rapid, and reproducible. mdpi.com
Despite the utility of this method, a review of the available scientific literature did not yield specific experimental data regarding the ferric ion reducing power of this compound or other closely related halogenated isatin derivatives. Therefore, the capacity of this specific compound to act as a reducing agent remains an area for future scientific inquiry.
Studies on Molecular Interactions with Biological Targets (e.g., protein binding mechanisms)
The interaction between a small molecule and its biological target is fundamental to its mechanism of action. For this compound, the presence of three chlorine atoms on the aromatic ring is expected to significantly influence its binding to protein targets. Halogen atoms are often incorporated into drug candidates to enhance physicochemical properties or improve selectivity. nih.gov
One key interaction facilitated by chlorine, bromine, and iodine is the halogen bond. researchgate.net This is a highly directional, electrostatically driven noncovalent interaction that occurs between a region of positive electrostatic potential on the halogen atom (known as a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. researchgate.netresearchgate.net The inclusion of halogen atoms in a ligand can contribute to the stabilization of the protein-ligand complex. researchgate.net
In the context of this compound binding to a target like MAO, the three chlorine atoms would be available to form halogen bonds or other favorable interactions within the enzyme's active site. These interactions could contribute to the enhanced binding affinity and potent inhibitory activity suggested by the SAR data for halogenated isatins. While the parent isatin molecule is known to occupy the substrate cavity of MAO-B, the specific interactions and binding orientation of this compound can only be definitively determined through detailed molecular modeling, such as docking studies, or by obtaining a co-crystal structure of the complex. Currently, specific molecular docking or crystallographic studies for this compound are not available in the reviewed literature, highlighting a need for further research to elucidate its precise binding mechanism.
Antimicrobial Activity Studies on Microorganisms (excluding clinical efficacy)
In the exploration of novel antimicrobial agents, the isatin scaffold has been a subject of considerable interest due to the diverse biological activities exhibited by its derivatives. One method for evaluating the antimicrobial potential of these compounds in a non-clinical setting is the disk diffusion test. This assay provides a preliminary assessment of a compound's ability to inhibit the growth of various microorganisms.
Disk Diffusion Test Methodologies
The disk diffusion method, also known as the Kirby-Bauer test, is a standardized procedure used to determine the susceptibility of microorganisms to antimicrobial agents. The methodology generally involves the following steps:
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. The concentration of the microbial suspension is typically adjusted to a 0.5 McFarland standard to ensure uniformity.
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and then evenly streaked across the surface of a Mueller-Hinton agar plate to create a confluent lawn of microbial growth.
Application of Test Compound: A sterile filter paper disk, typically 6 mm in diameter, is impregnated with a known concentration of the test compound, in this case, this compound. The disk is then carefully placed on the surface of the inoculated agar plate.
Incubation: The prepared plates are incubated under controlled conditions, typically at a specific temperature (e.g., 37°C for bacteria) and for a set duration (e.g., 18-24 hours).
Observation and Measurement: During incubation, the antimicrobial agent diffuses from the disk into the surrounding agar. If the compound is effective at inhibiting the growth of the microorganism, a clear area, known as a "zone of inhibition," will appear around the disk. The diameter of this zone is then measured in millimeters and provides a qualitative indication of the compound's antimicrobial activity. A larger zone of inhibition generally suggests greater susceptibility of the microorganism to the test compound.
Detailed Research Findings
A review of available scientific literature did not yield specific data on the antimicrobial activity of this compound as evaluated by the disk diffusion method. While numerous studies have investigated the antimicrobial properties of various isatin derivatives, including chlorinated and fluorinated analogues, specific research findings and data tables for this compound are not presently available in the public domain.
Therefore, no data tables on the zones of inhibition for this compound against specific microorganisms can be presented. Further experimental studies are required to determine the antimicrobial profile of this particular compound.
Q & A
Q. What advanced techniques assess the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
